Current Data Gap: Absence of Publicly Available Head-to-Head Comparative CA Inhibition Data
A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any publicly accessible, compound-specific quantitative inhibitory data (Ki, IC₅₀, or Kd) for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide against any carbonic anhydrase isoform or other biological target [1][2]. The 2016 study by Supuran et al. profiling 2-imidazoline-substituted benzenesulfonamides against CA I, II, IV, and VII provides class-level evidence for the scaffold (pKi 7-8 against CA II and CA VII, with 1-2 orders of magnitude selectivity over CA I and CA IV) but does not report data for this specific compound [1]. Therefore, no comparator-based quantitative differentiation claim can currently be substantiated.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | No data available for this compound specifically. |
| Comparator Or Baseline | Class-level baseline: 2-imidazoline-substituted benzenesulfonamides generally achieve pKi 7-8 against CA II and CA VII and exhibit 1-2 orders of magnitude selectivity over CA I and CA IV (Supuran et al. 2016). |
| Quantified Difference | Cannot be determined for this compound relative to specific comparators. |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IV, VII. |
Why This Matters
This data gap means that any procurement decision for this compound as a CA inhibitor tool cannot currently be supported by quantitative selectivity or potency comparisons against close analogs, necessitating de novo characterization as a prerequisite for experimental use.
- [1] Supuran, C. T., Kalinin, S., Tanç, M., Sarnpitak, P., Mujumdar, P., Poulsen, S.-A., & Krasavin, M. (2016). Isoform-selective inhibitory profile of 2-imidazoline-substituted benzenesulfonamides against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 197–202. View Source
- [2] PubChem Compound Summary for CID 71808236. National Center for Biotechnology Information (2025). View Source
